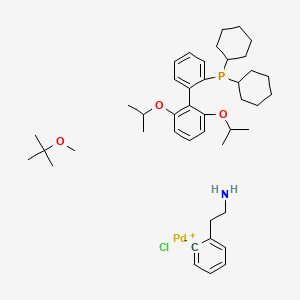
RuPhos Pd G1 methyl t-Butyl Ether Adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RuPhos Pd G1 Methyl t-Butyl Ether Adduct involves the coordination of palladium with RuPhos ligand and phenethylamine chloride in the presence of methyl t-butyl ether. The reaction typically occurs under mild conditions, ensuring the formation of a stable adduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and yield of the product. The compound is then purified and crystallized to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
RuPhos Pd G1 Methyl t-Butyl Ether Adduct is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig amination
- Heck reaction
- Hiyama coupling
- Negishi coupling
- Sonogashira coupling
- Stille coupling
- Suzuki-Miyaura coupling
Common Reagents and Conditions
The compound is activated under normal reaction conditions, often at or below room temperature. Common reagents used in these reactions include halides, amines, and organometallic reagents .
Major Products Formed
The major products formed from these reactions are typically complex organic molecules with carbon-carbon or carbon-nitrogen bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
RuPhos Pd G1 Methyl t-Butyl Ether Adduct has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, enabling the formation of complex molecules.
Biology: Facilitates the synthesis of biologically active compounds, aiding in drug discovery and development.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, polymers, and materials science
Wirkmechanismus
The mechanism of action of RuPhos Pd G1 Methyl t-Butyl Ether Adduct involves the formation of an active palladium (0) species. This species is generated through the deprotonation of the adduct, which then participates in the catalytic cycle of cross-coupling reactions. The palladium (0) species facilitates the formation of carbon-carbon and carbon-nitrogen bonds by coordinating with the reactants and enabling their transformation into the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- BrettPhos Pd G1 Methyl t-Butyl Ether Adduct
- XPhos Pd G1
- RuPhos Pd G2
- RuPhos Pd G3
- RuPhos Pd G4
Uniqueness
RuPhos Pd G1 Methyl t-Butyl Ether Adduct is unique due to its high stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its ability to operate under mild conditions and its compatibility with various substrates make it a valuable tool in organic synthesis .
Eigenschaften
Molekularformel |
C43H65ClNO3PPd |
|---|---|
Molekulargewicht |
816.8 g/mol |
IUPAC-Name |
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
InChI |
InChI=1S/C30H43O2P.C8H10N.C5H12O.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
InChI-Schlüssel |
FINPLSBBDVRBPA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
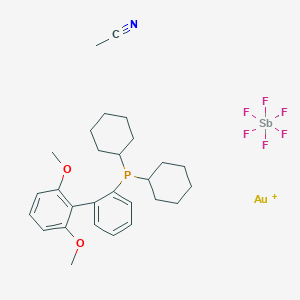
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
![4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12054012.png)
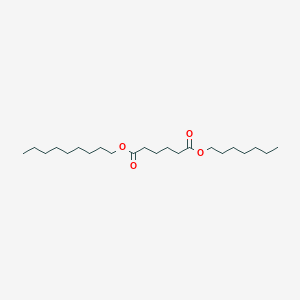
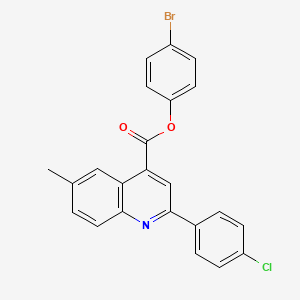
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)
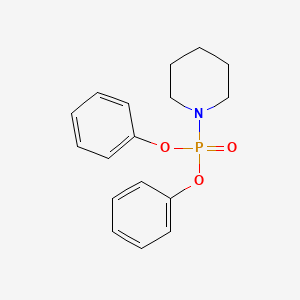

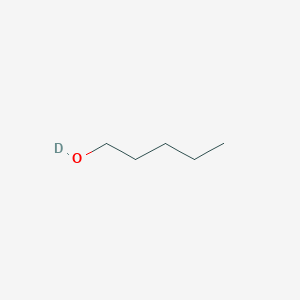

![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
